GSK620 was developed by GlaxoSmithKline and is part of a broader class of compounds aimed at inhibiting bromodomain-containing proteins. These proteins play crucial roles in the regulation of gene expression by recognizing acetylated lysines on histones and other proteins, thus influencing chromatin structure and transcriptional activity. GSK620 is specifically noted for its high selectivity towards the second bromodomain of bromodomain and extra-terminal domain proteins, making it a valuable tool for studying the functions of these proteins in biological systems.
The synthesis of GSK620 involves a series of chemical reactions designed to create a compound with high purity and selectivity. The synthetic route typically includes:
These methods ensure that GSK620 maintains its efficacy as an inhibitor while being suitable for in vivo studies.
GSK620 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The precise molecular formula and structural data are essential for understanding its binding affinity and selectivity.
The molecular structure allows GSK620 to fit into the binding pocket of the second bromodomain, mimicking acetylated lysine interactions, crucial for its inhibitory action.
GSK620's mechanism involves competitive inhibition where it binds to the bromodomain, preventing the natural ligand (acetylated lysine) from engaging with the protein. Key aspects include:
The detailed interaction profile can be elucidated through co-crystallization studies, revealing how GSK620 occupies the binding site compared to natural substrates .
The mechanism of action for GSK620 involves:
Experimental data show that GSK620 effectively reduces MYC expression in multiple myeloma models, demonstrating its potential as an anti-cancer agent .
GSK620 exhibits several notable physical and chemical properties:
These properties are critical for determining dosing regimens and formulation strategies in future clinical applications .
GSK620 has several promising applications in scientific research:
GSK620 achieves its selective inhibition of the second bromodomain (BD2) in bromodomain and extra-terminal (BET) proteins by exploiting subtle but critical structural variations between BD1 and BD2. All BET proteins (BRD2, BRD3, BRD4, BRDT) contain tandem bromodomains (BD1 and BD2) with conserved acetyl-lysine (KAc) binding pockets. However, sequence divergence in regions flanking the binding pocket enables domain-specific targeting. A key structural distinction is the residue at the "V4 position" in the ZA loop: Glutamine (Q) in BD1 versus Lysine (K) in BD2 for BRD2-4, and Arginine (R) in BD1 versus Asparagine (N) in BD2 for BRDT [2] [4]. This residue governs electrostatic properties and solvent organization within the ZA channel.
Crystallographic studies reveal that BD2 domains possess a more flexible ZA loop and a distinct hydrophobic shelf compared to BD1. The BC loop in BD2 contains a conserved histidine residue (His433 in BRD4 BD2), whereas BD1 features an aspartate residue (Asp144 in BRD4 BD1). GSK620 incorporates chemical moieties designed to form favorable hydrophobic contacts with His433 and avoids steric clashes or repulsive interactions with BD1-specific residues [1] [4]. Surface plasmon resonance (SPR) data confirm GSK620's selectivity, showing >300-fold higher affinity for BD2 domains over BD1 across all BET proteins [1].
Table 1: Key Structural Differences Between BD1 and BD2 Enabling GSK620 Selectivity
Structural Region | BD1 Consensus Residue | BD2 Consensus Residue | Role in GSK620 Binding |
---|---|---|---|
ZA Loop (V4 Position) | Glutamine (BRD2-4 BD1) / Arginine (BRDT BD1) | Lysine (BRD2-4 BD2) / Asparagine (BRDT BD2) | Determines water network organization; BD2 lysine permits hydrophobic contacts |
BC Loop | Aspartate (e.g., BRD4 Asp144) | Histidine (e.g., BRD4 His433) | Direct hydrophobic interaction with GSK620’s cyclohexylamide moiety |
WPF Shelf | Conserved Trp-Pro-Phe | Conserved Trp-Pro-Phe | Hydrophobic contacts with GSK620’s benzylic group |
KAc Binding Pocket | Asn140, Tyr97, Leu94 (BRD4 BD1 numbering) | Asn429, Tyr386, Leu383 (BRD4 BD2 numbering) | Conserved interactions; not selectivity-determining |
GSK620 mimics the natural acetyl-lysine motif through a triazoloazepine scaffold, which inserts into the conserved KAc binding cavity of BD2. The binding pocket comprises a hydrophobic "shelf" formed by conserved residues (Trp-Pro-Phe or WPF shelf) and a charged region stabilized by a network of four structurally conserved water molecules [2] [6]. The acetyl-mimicking group of GSK620 forms hydrogen bonds with the backbone nitrogen of a conserved asparagine residue (e.g., Asn429 in BRD4 BD2) and a tyrosine residue (e.g., Tyr386 in BRD4 BD2), replicating the canonical KAc recognition mechanism [4] [6].
Crucially, GSK620 extends beyond the KAc site into the ZA channel. Its cyclohexylamide group engages in hydrophobic interactions with the BD2-specific histidine residue (His433 in BRD4) and the WPF shelf. This extension is sterically incompatible with BD1 due to the presence of aspartate (Asp144 in BRD4 BD1) and the constrained water-mediated hydrogen bonding network involving Lys141 [1] [4]. Crystallographic structures show that the cyclohexylamide moiety of GSK620 superimposes precisely with the ethylamide group of ABBV-744, another clinical-stage BD2-selective inhibitor, confirming the importance of this region for BD2 selectivity [1].
The ZA and BC loops are the primary structural elements governing BD2 selectivity. Nuclear magnetic resonance (NMR) studies reveal that the ZA loop in BD2 exhibits significantly higher backbone flexibility than in BD1, particularly in the apo state [3]. Upon ligand binding, the ZA loop undergoes conformational ordering, with GSK620 stabilizing a specific closed conformation optimal for BD2 engagement. Molecular dynamics simulations demonstrate that GSK620 maintains favorable van der Waals contacts with Pro430 and His433 in the BC loop of BRD4 BD2, residues replaced by Lys141 and Asp144 in BD1 [2].
Water-mediated interactions are critical for selectivity. In BD1, Asp144 anchors a stable water network involving Lys141, which is disrupted by GSK620’s hydrophobic substituents. In BD2, His433 lacks this polar network, enabling direct hydrophobic ligand contact. The ZA loop residue Lys375 (in BRD4 BD2) forms transient electrostatic repulsions with polar groups in non-selective inhibitors, whereas GSK620’s 2-furan group minimizes desolvation penalties in this region [2] [4]. Mutagenesis studies confirm that substituting BD2 residues (e.g., His433→Asp in BRD4 BD2) abolishes GSK620 binding, while introducing BD2 residues into BD1 (e.g., Asp144→His in BRD4 BD1) confers binding susceptibility [1].
Pan-bromodomain and extra-terminal inhibitors (e.g., I-BET151) equipotently inhibit BD1 and BD2 domains, leading to broad transcriptional shutdown. In contrast, BD2-selective inhibitors like GSK620 exhibit distinct biological effects due to their targeted mechanism:
Transcriptional Regulation: Pan-bromodomain and extra-terminal inhibitors disrupt chromatin binding of bromodomain and extra-terminal proteins by competing with BD1, which is essential for maintaining steady-state gene expression and chromatin occupancy. GSK620, by selectively inhibiting BD2, primarily affects rapid transcriptional induction in response to stimuli (e.g., inflammatory cytokines) without displacing bromodomain and extra-terminal proteins from chromatin [1] [7]. SLAM-Seq nascent RNA sequencing demonstrates minimal global transcriptome changes with GSK620 compared to pan-bromodomain and extra-terminal inhibitors [1].
Chromatin Architecture: Pan-bromodomain and extra-terminal inhibitors disrupt topologically associating domain boundaries by evicting bromodomain and extra-terminal proteins genome-wide. This dysregulates three-dimensional chromatin structure and DNA repair pathways. BD2-selective inhibitors preserve chromatin architecture, as BD1 maintains bromodomain and extra-terminal protein anchoring [7].
Therapeutic Implications: Pan-bromodomain and extra-terminal inhibitors show efficacy in cancer models but cause dose-limiting thrombocytopenia and gastrointestinal toxicity due to broad BD1 inhibition. GSK620 demonstrates potent anti-inflammatory effects (e.g., in LPS-stimulated macrophages) and efficacy in autoimmune models with reduced toxicity, attributed to sparing BD1-dependent housekeeping genes [1] [4] [7].
Table 2: Functional Consequences of Pan-BET vs. BD2-Selective (GSK620) Inhibition
Biological Process | Pan-BET Inhibitors (e.g., I-BET151) | BD2-Selective Inhibitors (e.g., GSK620) |
---|---|---|
Chromatin Binding | Displacement from BD1-dependent sites | Minimal displacement; BD1 maintains anchorage |
Steady-State Transcription | Global suppression of housekeeping genes | Minimal impact |
Inducible Transcription | Suppression of stimulus-induced genes | Selective suppression of stimulus-induced genes |
3D Chromatin Structure | Disruption of TAD boundaries | Preservation of chromatin architecture |
Therapeutic Strengths | Oncology (e.g., AML, NUT carcinoma) | Inflammation, autoimmune disease |
Toxicity Profile | Thrombocytopenia, gastrointestinal effects | Reduced hematological toxicity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1